6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is a complex organic compound with a unique structure. It belongs to the class of dibenzopyrans, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple ring structure and the presence of various functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the Dibenzopyran Core: This is achieved through a series of cyclization reactions.
Functional Group Modifications: Introduction of the hydroxy, carboxylic acid, and other functional groups through various organic reactions such as oxidation and reduction.
Stereochemical Control: Ensuring the correct stereochemistry (6aR,10aR) through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and functional group modification reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Ensuring the purity and correct stereochemistry through analytical methods like NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways involved in inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): Shares a similar dibenzopyran core but differs in functional groups and stereochemistry.
Cannabinol (CBN): Another related compound with a similar structure but different biological activities.
Parahexyl: A synthetic cannabinoid with structural similarities.
Uniqueness
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
63953-77-5 |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h7,10,13-14,21H,5-6,8-9H2,1-4H3,(H,22,23)/t13-,14-/m1/s1 |
InChI Key |
NIVFVXYHFPSETN-ZIAGYGMSSA-N |
Isomeric SMILES |
CCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O |
Canonical SMILES |
CCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.